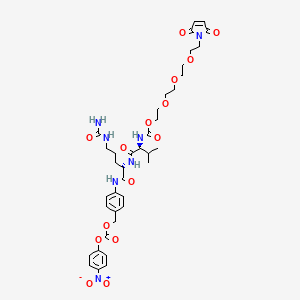

Mal-PEG4-VCP-NB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H49N7O15 |

|---|---|

Molecular Weight |

843.8 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C38H49N7O15/c1-25(2)33(43-37(51)58-23-22-57-21-20-56-19-18-55-17-16-44-31(46)13-14-32(44)47)35(49)42-30(4-3-15-40-36(39)50)34(48)41-27-7-5-26(6-8-27)24-59-38(52)60-29-11-9-28(10-12-29)45(53)54/h5-14,25,30,33H,3-4,15-24H2,1-2H3,(H,41,48)(H,42,49)(H,43,51)(H3,39,40,50)/t30-,33-/m0/s1 |

InChI Key |

YWPLDQPFHOJRLD-DITALETJSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCOCCN3C(=O)C=CC3=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCOCCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Function of Mal-PEG4-VCP-NB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG4-VCP-NB is a sophisticated, multi-functional linker molecule designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a detailed analysis of its molecular architecture, the specific role of each of its constituent parts, and the underlying chemical and biological principles that govern its function. We will explore its application in targeted drug delivery, detailing conjugation strategies, the mechanism of payload release, and the potential for dual-modality applications. This document serves as a comprehensive resource for researchers and developers in the field of bioconjugation and targeted therapeutics.

Molecular Structure and Components

This compound is a heterobifunctional linker composed of four key moieties, each with a distinct and critical role in the overall function of the ADC. The systematic name for this linker is Maleimide-Polyethylene Glycol (4 units)-Valine-Citrulline-p-Aminobenzylcarbamate-Norbornene .

The fundamental structure can be broken down as follows:

-

Maleimide (B117702) (Mal): A thiol-reactive functional group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody (mAb).

-

Polyethylene Glycol (PEG4): A short chain of four repeating ethylene (B1197577) glycol units that acts as a hydrophilic spacer.

-

Valine-Citrulline-p-Aminobenzylcarbamate (VCP): A protease-cleavable dipeptide linker system that is selectively recognized and cleaved by cathepsin B, an enzyme prevalent in the lysosomes of tumor cells. The p-aminobenzylcarbamate (PAB) component functions as a self-immolative spacer.

-

Norbornene (NB): A strained alkene that serves as a reactive handle for bioorthogonal chemistry, specifically for reactions with tetrazine derivatives.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Function |

| This compound | C38H49N7O15 | 843.83 | Complete ADC Linker |

Mechanism of Action in Antibody-Drug Conjugates

The orchestrated action of each component of this compound is central to the efficacy of an ADC. The process begins with the selective binding of the antibody portion of the ADC to its target antigen on the surface of a cancer cell and culminates in the intracellular release of the cytotoxic payload.

Antibody Conjugation

The maleimide group is the lynchpin for attaching the linker-payload complex to the antibody. The process, known as a Michael addition, involves the reaction of a thiol group from a cysteine residue on the antibody with the double bond of the maleimide ring. This forms a stable thioether bond. The reaction is typically carried out under mild conditions (pH 6.5-7.5) to ensure the stability of the antibody.

Diagram of the Maleimide-Thiol Conjugation Reaction

Caption: The conjugation of an antibody to a maleimide-containing linker.

Intracellular Trafficking and Payload Release

Once the ADC binds to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis. The endosome containing the ADC then fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are the keys to activating the linker.

The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed to be a substrate for cathepsin B. This enzyme cleaves the amide bond between the citrulline and the p-aminobenzylcarbamate (PAB) spacer. This initial cleavage event triggers a cascade of self-immolation of the PAB group, which involves a 1,6-elimination reaction, ultimately liberating the unmodified cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect.

Signaling Pathway of ADC Internalization and Payload Release

Caption: The intracellular pathway of an ADC leading to payload release.

The Role of the Norbornene Moiety: Bioorthogonal Chemistry

The inclusion of a norbornene group provides the this compound linker with a second reactive handle, opening up possibilities for bioorthogonal chemistry. Norbornene is a strained alkene that readily undergoes an inverse-electron-demand Diels-Alder reaction with tetrazine derivatives. This reaction is extremely fast, highly specific, and can be performed under physiological conditions without interfering with biological processes.

This "click chemistry" functionality can be leveraged for several applications:

-

Secondary Payload Delivery: A second therapeutic agent, functionalized with a tetrazine, could be administered separately and react in vivo with the norbornene on the ADC.

-

In Vivo Imaging: A tetrazine-conjugated imaging agent (e.g., a fluorescent dye or a PET tracer) could be used to track the localization and biodistribution of the ADC in real-time.

-

Theranostics: Combining therapeutic and diagnostic capabilities in a single ADC platform.

Diagram of the Norbornene-Tetrazine Ligation

Caption: Bioorthogonal ligation of a norbornene-functionalized ADC with a tetrazine probe.

Experimental Protocols

The following are representative protocols for the use of a this compound-like linker in the synthesis of an ADC. Note that specific conditions may need to be optimized for different antibodies and payloads.

Antibody Reduction (Partial)

This protocol is for the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

Procedure:

-

Dilute the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.

-

Add TCEP to the mAb solution to a final molar excess of 2-5 fold over the antibody. The exact ratio will determine the average number of reduced disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration, exchanging into the reaction buffer.

Conjugation of this compound-Payload to Reduced Antibody

Materials:

-

Reduced mAb from the previous step

-

This compound-payload conjugate dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

Procedure:

-

To the reduced mAb solution, add the this compound-payload solution to a final molar excess of 1.5-3 fold per generated thiol group. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 30 minutes.

-

Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.

In Vitro Cathepsin B Cleavage Assay

This assay is to confirm the enzymatic release of the payload from the ADC.

Materials:

-

Purified ADC

-

Human liver cathepsin B (recombinant)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Control buffer (assay buffer without cathepsin B)

Procedure:

-

Dilute the ADC to a final concentration of 100 µg/mL in both the assay buffer and the control buffer.

-

Add cathepsin B to the assay buffer sample to a final concentration of 10 µg/mL.

-

Incubate both samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction and stop the enzymatic reaction by adding a protease inhibitor or by immediate analysis.

-

Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

Data Presentation

The following tables provide representative data for ADCs constructed with Val-Cit linkers. The exact values for an ADC using this compound will depend on the specific antibody, payload, and conjugation conditions.

Table 1: Representative In Vitro Cytotoxicity of a Val-Cit Linker-Based ADC

| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |

| Cell Line A | High | 0.5 | 0.01 |

| Cell Line B | Low | 50 | 0.01 |

| Cell Line C | Negative | >1000 | 0.01 |

Table 2: Representative Plasma Stability of a Maleimide-Conjugated ADC

| Time in Plasma (days) | % Intact ADC (Thioether Bond) |

| 0 | 100 |

| 1 | 95 |

| 3 | 88 |

| 7 | 75 |

Conclusion

This compound is a highly versatile and potent ADC linker that combines several key technologies to enable the development of next-generation targeted therapeutics. Its modular design, incorporating a specific conjugation site, a hydrophilic spacer, a highly selective cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool to create ADCs with enhanced efficacy, improved pharmacokinetic profiles, and the potential for multimodal applications. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in innovative drug development programs.

The Pivotal Role of the PEG4 Spacer in ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 (tetraethylene glycol) unit, has emerged as a key strategy for optimizing ADC performance. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its impact on ADC design and function.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 linker offers a unique combination of properties that address common challenges in ADC development, such as the hydrophobicity of potent payloads and the tendency for aggregation.[1] Its defined length and hydrophilic nature are instrumental in enhancing the overall performance of the bioconjugate.[2]

Key advantages include:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[1][3] The hydrophilic ethylene (B1197577) glycol units of a PEG4 spacer increase the water solubility of the entire ADC, preventing aggregation and improving its formulation and handling characteristics. This enhanced solubility can also facilitate the use of higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of the conjugate.[1]

-

Improved Pharmacokinetics: The inclusion of a PEG spacer can significantly alter the pharmacokinetic profile of an ADC.[1][4] The PEG chain creates a "hydration shell" around the conjugate, which can reduce non-specific uptake and clearance by the reticuloendothelial system.[1][5] This often leads to a longer circulation half-life and increased tumor exposure.[1][6] Studies have shown that even short PEG linkers can have a positive impact on an ADC's PK profile.[4] For instance, ADCs incorporating PEG spacers have demonstrated reduced clearance rates compared to their non-PEGylated counterparts.[7]

-

Reduced Immunogenicity and Enhanced Stability: The shielding effect provided by the PEG hydration shell can mask immunogenic epitopes on the payload or linker, potentially reducing the risk of an immune response against the ADC.[1][2] Furthermore, by mitigating aggregation, PEG spacers contribute to the overall stability of the ADC during storage and in circulation.[8][9]

-

Spatial Separation: The PEG4 spacer provides a defined and flexible linkage between the antibody and the payload. This spatial separation can be crucial for maintaining the binding affinity of the antibody to its target antigen and for ensuring that the payload can be efficiently released and exert its cytotoxic effect upon internalization into the target cell.[5]

Quantitative Impact of PEG Spacers on ADC Properties

The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired properties for a specific ADC. While this guide focuses on PEG4, the following tables summarize quantitative data from various studies to illustrate the general impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Effect on Clearance | Half-Life Extension | Study Context |

| < PEG8 | Rapidly increased clearance | Shorter half-life | A clear relationship was observed between PEG length and conjugate pharmacology, with a threshold length of PEG8 beyond which clearance was not significantly impacted.[4][7] |

| PEG8 - PEG12 | Slower clearance, reaching a plateau | Longer half-life | Often shows a significant improvement in in vivo efficacy.[7][10] |

| > PEG12 (e.g., 4kDa, 10kDa) | Significantly prolonged half-life | 2.5-fold and 11.2-fold half-life extensions for 4kDa and 10kDa PEG, respectively. | Beneficial for miniaturized ADCs or when maximum exposure is required.[6][10] |

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

| PEG Linker Length | Effect on In Vitro Cytotoxicity | Study Context |

| PEG4 (4 kDa) | 4.5-fold reduction | In a miniaturized affibody-drug conjugate system.[6] |

| PEG10 (10 kDa) | 22-fold reduction | In a miniaturized affibody-drug conjugate system.[6] |

| PEG24 | No significant effect | In a study with MMAE-based ADCs, the introduction of PEG did not significantly affect in vitro cytotoxicity.[11] |

Table 3: Impact of PEG Spacers on ADC Aggregation

| ADC Construct | Presence of PEG Spacer | Aggregation Level | Study Context |

| DAR8 ADC | Without PEG | Significant aggregation | A linker-payload without a PEG stretcher caused significant aggregation (2-3%).[12] |

| DAR8 ADC | With PEG4 or PEG8 | Low aggregation | The inclusion of PEG4 and PEG8 spacers in DAR8 ADCs resulted in good yields and low aggregation.[12] |

| Lysine-conjugated ADCs | With pendant 12-unit PEG chains | Reduced aggregation tendency | Amide-coupled ADCs with pendant PEG chains showed improved physical stability under thermal stress.[8][9] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and validation of ADCs incorporating PEG4 linkers. The following are representative methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and assess the drug load distribution.[13]

Materials:

-

ADC sample

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[13]

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[13]

-

HIC HPLC Column (e.g., TSKgel Butyl-NPR)[13]

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[13]

-

HPLC System Setup:

-

Chromatographic Separation:

-

Data Analysis:

-

Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[13]

-

Calculate the percentage of each species relative to the total peak area.

-

The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

-

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 for an anti-HER2 ADC)

-

Control cancer cell line (antigen-negative)

-

Complete cell culture medium

-

ADC sample and unconjugated antibody (as a control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well clear-bottom white plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC and the unconjugated antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the ADC or control antibody.

-

Include wells with untreated cells as a negative control.

-

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Protocol 3: ADC Stability in Mouse Plasma

Objective: To assess the stability of the ADC, specifically payload retention, in a biological matrix over time.[14]

Materials:

-

ADC sample

-

Frozen mouse plasma[14]

-

Phosphate-buffered saline (PBS)

-

Protein A/G magnetic beads or anti-human Fc antibody-coated beads[14]

-

Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)[14]

-

LC-MS system

Procedure:

-

Incubation:

-

Sample Collection: At various time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots and immediately freeze them at -80°C.[14]

-

Immunoaffinity Capture:

-

LC-MS Analysis:

-

Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with an HPLC system to determine the average DAR at each time point.[14]

-

-

Data Analysis: A decrease in the average DAR over time indicates payload loss and instability in plasma.[14]

Visualization of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to the role of the PEG4 spacer in ADC linkers.

Conclusion

The PEG4 spacer, though a relatively small component in the complex architecture of an Antibody-Drug Conjugate, plays a disproportionately significant role in its overall success. By imparting hydrophilicity, it effectively mitigates the challenges associated with hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced stability.[2] The favorable impact of PEGylation on the pharmacokinetic profile of ADCs often translates to a better therapeutic window, with increased drug exposure at the tumor site and potentially reduced off-target toxicities. The strategic incorporation of a PEG4 spacer represents a critical design element in the development of next-generation ADCs, enabling the full therapeutic potential of these targeted therapies to be realized. As the field of ADCs continues to evolve, the rational design of linkers, with a keen focus on components like the PEG4 spacer, will remain a cornerstone of innovation and clinical success.

References

- 1. labinsights.nl [labinsights.nl]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. purepeg.com [purepeg.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Valine-Citrulline Linker Cleavage by Cathepsin B

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the Valine-Citrulline (Val-Cit) linker, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). We will explore the mechanism of its selective cleavage by the lysosomal protease Cathepsin B, present comparative quantitative data, provide detailed experimental protocols for its validation, and visualize the critical pathways and workflows involved.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[][2] The efficacy of an ADC is critically dependent on its linker, the chemical bridge connecting the antibody to the cytotoxic payload.[] An ideal linker must be stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and payload liberation once inside the target cell.[][4]

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a widely adopted standard for enzymatically cleavable linkers.[][] It is engineered for high stability in the bloodstream and for specific cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6] This targeted release mechanism is fundamental to the therapeutic window of many successful ADCs, including Adcetris® (brentuximab vedotin).[][]

The Core Mechanism: From Internalization to Payload Release

The therapeutic action of a Val-Cit-linked ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[7][8]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][9]

-

Intracellular Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.[8][9] The environment within the lysosome is acidic (pH 4.5-5.0) and rich in proteases.[4][10]

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B, a cysteine protease that is frequently upregulated in cancer cells, recognizes the Val-Cit dipeptide as a substrate.[11][] It specifically cleaves the amide bond between the C-terminus of the citrulline residue and the adjacent p-aminobenzylcarbamate (PABC) spacer.[7][13][14] While Cathepsin B is the primary enzyme associated with this cleavage, other cathepsins (L, S, and F) have also been shown to be involved.[7][8]

-

Self-Immolation and Release: The cleavage by Cathepsin B triggers a spontaneous, "self-immolative" 1,6-elimination reaction of the PABC spacer.[13][15] This cascade ensures the release of the cytotoxic payload in its unmodified, fully active form.[13] The payload can then diffuse out of the lysosome to exert its cell-killing effect.[8]

The PABC spacer is a critical component, as attaching a bulky drug payload directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[][13] The self-immolative nature of the PABC ensures that the payload is released without any part of the linker remaining attached, which is crucial for its activity.[13]

Quantitative Data: Comparative Performance of Cleavable Linkers

The rate of cleavage by Cathepsin B is a critical performance indicator. While the Val-Cit linker is a widely used benchmark, several alternatives have been developed to modulate properties like cleavage rate, plasma stability, and hydrophobicity.[6] The following table summarizes the comparative in vitro performance of various Cathepsin B-cleavable linkers.

| Linker | Type | Key Features & In Vitro Performance Highlights |

| Val-Cit | Dipeptide | The benchmark for Cathepsin B-cleavable linkers with high cleavage efficiency.[6] |

| Val-Ala | Dipeptide | Cleaved by Cathepsin B at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation.[6][16] |

| Phe-Lys | Dipeptide | Cleaved significantly faster than Val-Cit by isolated Cathepsin B, but at similar rates in lysosomal extracts, suggesting the involvement of other proteases.[6][17] |

| cBu-Cit | Peptidomimetic | A cyclobutane (B1203170) modification enhances specificity for Cathepsin B compared to Val-Cit.[6] |

| Glu-Val-Cit | Tripeptide | Designed to increase stability in mouse plasma, addressing a common challenge in preclinical ADC evaluation where Val-Cit can be prematurely cleaved by mouse carboxylesterase 1C (Ces1C).[6][18] |

Experimental Protocols

Reproducible and robust in vitro assays are essential for validating linker cleavage and predicting in vivo performance.

This assay quantifies the rate of payload release from an ADC upon incubation with purified, recombinant Cathepsin B.[6]

-

Objective: To determine the kinetics of drug release from a Val-Cit-linked ADC by recombinant human Cathepsin B.

-

Materials:

-

ADC conjugated with the Val-Cit linker.

-

Recombinant human Cathepsin B.

-

Activation Buffer: e.g., 25 mM MES, 2.5 mM DTT, pH 5.0.

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.[6]

-

Quench Solution: Acetonitrile with a suitable internal standard (for LC-MS/MS).[6]

-

96-well microplate, incubator, and LC-MS/MS system.

-

-

Procedure:

-

Enzyme Activation: Activate Cathepsin B by incubating a stock solution in Activation Buffer for 15-30 minutes at 37°C. Dithiothreitol (DTT) is crucial for maintaining the active-site cysteine in its reduced state.[6]

-

Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed Assay Buffer. Typical concentrations are in the micromolar range (e.g., 1-5 µM).[6]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[6]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[13]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quench Solution to the aliquot.[13]

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.[13]

-

-

Data Analysis:

-

Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload.

-

Plot the concentration of the released payload against time to determine the release kinetics.[13]

-

This assay uses a small, synthetic substrate to quickly determine the rate of cleavage and is useful for inhibitor screening or comparing relative enzyme activity.

-

Objective: To measure the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.

-

Materials:

-

Fluorogenic Substrate: e.g., Z-Val-Cit-AMC (7-amino-4-methylcoumarin).

-

Recombinant human Cathepsin B and activation buffer.

-

Assay Buffer (as above).

-

Cathepsin B inhibitor (for negative control).

-

96-well black microplate and fluorescence plate reader.

-

-

Procedure:

-

Enzyme Activation: Activate Cathepsin B as described in Protocol 1.

-

Assay Setup: Add a solution of the peptide-AMC substrate to the wells of the microplate. For a negative control, pre-incubate the activated Cathepsin B with an inhibitor.[13]

-

Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate and immediately place the plate in the reader.[13]

-

Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 380/460 nm).[13]

-

-

Data Analysis:

-

Subtract the background fluorescence from a blank well (buffer and substrate only).

-

Plot the fluorescence intensity versus time. The initial linear slope of this plot is proportional to the rate of cleavage.[13]

-

This assay is crucial for predicting the in vivo behavior of an ADC, assessing the potential for premature payload release in circulation.

-

Objective: To determine the stability of the ADC's linker-payload in plasma.[6]

-

Materials:

-

ADC of interest.

-

Human plasma (or plasma from other species of interest).

-

Incubator and analysis equipment (e.g., ELISA, LC-MS/MS).

-

-

Procedure:

-

Data Analysis:

-

Quantify the amount of intact ADC or released payload at each time point using an appropriate analytical method.

-

Plot the percentage of intact ADC remaining over time to determine its plasma half-life.

-

Conclusion

The Cathepsin B-mediated cleavage of the Valine-Citrulline linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in ADCs.[13] Its success relies on the differential expression of Cathepsin B in tumor versus healthy tissue and the acidic environment of the lysosome.[11][19] A thorough understanding of the cleavage mechanism, supported by robust quantitative analysis and well-defined in vitro assays, is paramount for the design and development of the next generation of safe and effective antibody-drug conjugates. The ability to compare and contrast different linker technologies allows researchers to fine-tune ADC properties to suit specific targets and payloads, ultimately advancing the field of targeted cancer therapy.

References

- 2. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iphasebiosci.com [iphasebiosci.com]

- 11. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mal-PEG4-VCP-NB: Chemical Properties and Solubility for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of Mal-PEG4-VCP-NB, a sophisticated linker-payload conjugate designed for targeted therapeutic applications. This document delves into the core attributes of this molecule, offering detailed data, experimental methodologies, and visual representations of its mechanism of action to support researchers and developers in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Core Chemical Properties

This compound is a precisely engineered molecule that integrates a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable Val-Cit-PABC (VCP) linker, and the cytotoxic payload, Northebogaine (NB).[][2][3] The synergistic combination of these components allows for stable circulation in the bloodstream and targeted release of the payload within the tumor microenvironment.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₉N₇O₁₅ | [] |

| Molecular Weight | 843.83 g/mol | [] |

| Structure | Maleimide-PEG4-Val-Cit-PABC-Northebogaine | [][2][3] |

| Description | A degradable ADC linker with a maleimide group, four PEG units, and a VCP-NB conjugate.[][2][3] |

Solubility Characteristics

Based on related compounds featuring the Mal-PEG4-Val-Cit-PABC core, the following solubility profile can be expected:

| Solvent | Solubility | Reference |

| DMSO | Soluble | [5][6] |

| DMF | Soluble | [5][6] |

| DCM | Soluble | [5] |

| Aqueous Buffers | The PEG4 spacer is designed to increase solubility in aqueous media.[4] However, similar large ADC linkers may have limited aqueous solubility and often require co-solvents for formulation.[7] |

Note: For experimental use, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO, followed by dilution in the desired aqueous buffer.

Mechanism of Action: The VCP Cleavage Pathway

A key feature of this compound is its enzyme-cleavable linker, Val-Cit-PABC (VCP). This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[8] This targeted cleavage ensures the specific release of the Northebogaine payload within the cancer cells.

The cleavage process is a cascade of events:

-

ADC Internalization: The antibody portion of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VCP linker.[9]

-

Self-Immolation: The cleavage of the dipeptide triggers a self-immolative cascade of the PABC (p-aminobenzylcarbamate) spacer, leading to the release of the unmodified, active Northebogaine payload into the cytoplasm of the cancer cell.

Experimental Protocols

General Protocol for Antibody Conjugation using Maleimide-PEG Linker

This protocol provides a general framework for the conjugation of a thiol-containing antibody to a maleimide-functionalized linker like this compound. Optimization of molar ratios and reaction conditions may be necessary for specific antibodies and applications.

Materials:

-

Thiol-containing monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 6.5-7.5). Avoid buffers containing primary amines or thiols.

-

This compound

-

Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting columns

-

Reaction buffers (e.g., Conjugation buffer: PBS with 5 mM EDTA, pH 7.2)

-

Organic solvent (e.g., DMSO)

Procedure:

-

Antibody Reduction (if necessary): If the antibody does not have free thiols, reduce a portion of the interchain disulfide bonds.

-

Incubate the antibody with a 10-20 fold molar excess of a reducing agent like TCEP at room temperature for 1-2 hours.

-

Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Linker-Payload Preparation:

-

Dissolve this compound in a minimal amount of DMSO to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine in a 10-fold molar excess over the linker-payload to cap any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC using size-exclusion chromatography.

-

In Vitro Cleavage Assay

This assay is designed to confirm the cathepsin B-mediated cleavage of the VCP linker and the release of the Northebogaine payload.

Materials:

-

Purified ADC conjugated with this compound

-

Human liver lysosomal fraction or recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Control buffer (without cathepsin B)

-

LC-MS/MS system for analysis

Procedure:

-

Assay Setup:

-

In separate microcentrifuge tubes, incubate the ADC at a final concentration of 10-100 µg/mL in the assay buffer with and without cathepsin B.

-

Incubate the reactions at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube.

-

-

Sample Preparation:

-

Stop the enzymatic reaction by adding an organic solvent like acetonitrile (B52724) or by heat inactivation.

-

Centrifuge the samples to precipitate proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the presence of the released Northebogaine payload.

-

Quantify the amount of released payload at each time point.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Northebogaine Payload: Potential Mechanism of Action

Upon release from the ADC, Northebogaine (NB) exerts its cytotoxic effects on the cancer cell. While the precise signaling pathways of Northebogaine in the context of cancer are not fully elucidated, its primary metabolite, noribogaine, has been shown to affect ion channels, including calcium channels. Disruption of ion homeostasis can trigger a cascade of events leading to cell death.

Furthermore, many cytotoxic payloads derived from natural products induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation. These agents can also induce cell cycle arrest and ultimately lead to programmed cell death.

This technical guide provides a foundational understanding of this compound for its application in advanced drug development. Further experimental validation is recommended to fully characterize its behavior in specific biological systems.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 6. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

A Technical Deep Dive: Navigating the Landscape of Degradable and Non-Degradable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the efficacy and safety of these complex biotherapeutics is the linker, a critical component that connects the antibody to the cytotoxic payload. The choice between a degradable (cleavable) and a non-degradable (non-cleavable) linker strategy dictates the mechanism of payload release, profoundly influencing the ADC's stability, potency, therapeutic window, and bystander effect. This in-depth technical guide provides a comprehensive analysis of both linker types, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

The Core Dichotomy: Degradable vs. Non-Degradable Linkers

The fundamental difference between these two linker classes lies in their payload release mechanism.[1] Degradable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, such as the presence of specific enzymes or acidic pH.[1][2] In contrast, non-degradable linkers remain stable and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] This distinction has significant implications for an ADC's therapeutic index and mechanism of action.[5]

Degradable (Cleavable) Linkers: Engineered for Conditional Release

Degradable linkers are designed as molecular switches, remaining stable in the systemic circulation to minimize premature drug release and off-target toxicity, while undergoing cleavage upon reaching the target site.[2][6] This conditional release can be triggered by several mechanisms:

-

Enzyme-Sensitive Cleavage: These linkers, most notably those containing dipeptide sequences like valine-citrulline (vc), are susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][7][8] The valine-citrulline linker is designed for high stability in plasma but efficient cleavage within the lysosome.[9][10][11]

-

pH-Sensitive Cleavage: Linkers incorporating acid-labile moieties, such as hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), leading to payload release.[2][7][8]

-

Glutathione-Sensitive Cleavage: These linkers utilize disulfide bonds that are selectively reduced in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) compared to the bloodstream.[7][8]

A key advantage of degradable linkers is their ability to induce a bystander effect .[1] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][12]

Signaling Pathway for Degradable Linker (Valine-Citrulline) ADCs

The intracellular journey of an ADC with a valine-citrulline linker begins with binding to its target antigen on the cancer cell surface, followed by internalization, typically through clathrin-mediated endocytosis.[5][8][13][14] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome.[9][15] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide, triggering a self-immolative cascade that releases the unmodified, active payload into the cytoplasm.[1][9][10]

Non-Degradable (Non-Cleavable) Linkers: Stability as a Hallmark

Non-degradable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[3][16] The release of the payload occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases into its constituent amino acids.[4][17] This process releases a payload-linker-amino acid complex.[4]

The primary advantage of non-degradable linkers is their enhanced plasma stability, which can lead to a more favorable pharmacokinetic profile and a wider therapeutic window.[3][16] By preventing premature drug release, non-degradable linkers can significantly reduce off-target toxicity.[3] However, the resulting charged payload-linker-amino acid complex is typically less membrane-permeable, which largely abrogates the bystander effect.[4]

Signaling Pathway for Non-Degradable Linker ADCs

Similar to degradable ADCs, those with non-degradable linkers are internalized upon binding to their target antigen and trafficked to the lysosome.[5][8][13][14] Inside the lysosome, the antibody is degraded by a cocktail of proteases, which liberates the payload still attached to the linker and a single amino acid residue from the antibody.[4][17] This complex then exerts its cytotoxic effect within the target cell.

Quantitative Data Presentation

A direct head-to-head comparison of ADCs with degradable and non-degradable linkers using the same antibody and payload provides the most insightful data. Trastuzumab-based ADCs targeting HER2 are excellent models for this comparison. The following tables summarize representative quantitative data for Trastuzumab-DM1 (T-DM1), which utilizes a non-degradable linker, and Trastuzumab-vc-MMAE, which employs a degradable valine-citrulline linker.

Table 1: In Vitro Cytotoxicity

| ADC | Linker Type | Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |

| Trastuzumab-DM1 (T-DM1) | Non-Degradable | JIMT-1 | High | ~10 | [18] |

| Trastuzumab-vc-MMAE | Degradable | NCI-N87 | High | ~5 | [19] |

| Trastuzumab-vc-MMAE | Degradable | MCF-7 | Low | >1000 | [19] |

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

| ADC | Linker Type | Tumor Model | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| Trastuzumab-DM1 (T-DM1) | Non-Degradable | JIMT-1 | 15, single dose | Significant inhibition vs. control | [18] |

| Trastuzumab-DM1 (T-DM1) | Non-Degradable | NCI-N87 | 3.6, single dose | Strong tumor growth inhibition | [11] |

| Trastuzumab-vc-MMAE | Degradable | NCI-N87 | 10, single dose | Significant tumor regression | [4] |

Table 3: Pharmacokinetic Parameters

| ADC | Linker Type | Species | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Trastuzumab-DM1 (T-DM1) | Non-Degradable | Human | ~0.676 L/day | ~3.94 | [20][21] |

| Trastuzumab-vc-MMAE | Degradable | Mouse | Not explicitly stated | Not explicitly stated | [9][22] |

Note: Direct comparison of pharmacokinetic data between different species should be done with caution. The provided data for T-vc-MMAE in mice did not specify clearance and half-life in the same manner as the human data for T-DM1.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram

Methodology

-

Cell Seeding: Seed target cancer cells (e.g., HER2-positive and HER2-negative lines) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[23]

-

ADC Treatment: Prepare serial dilutions of the ADCs (e.g., T-DM1 and T-vc-MMAE) in cell culture medium and add to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

Workflow Diagram

Methodology

-

Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[13][24]

-

Tumor Growth and Randomization: Allow the tumors to grow to a specific size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, degradable ADC, non-degradable ADC).[25]

-

ADC Administration: Administer the respective treatments, typically via intravenous injection, at a predetermined dosing schedule.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.[19]

-

Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Drug-to-Antibody Ratio (DAR) Determination (UV/Vis Spectroscopy)

This method provides an average DAR for an ADC preparation.

Methodology

-

Principle: This method relies on the Beer-Lambert law and the differential absorbance of the antibody and the payload at specific wavelengths.[12][][27][28]

-

Measurement:

-

Measure the absorbance of the ADC solution at 280 nm (typically the maximum absorbance for proteins) and at the wavelength of maximum absorbance for the payload.

-

The extinction coefficients of the antibody and the payload at both wavelengths must be known.

-

-

Calculation: The concentrations of the antibody and the payload can be calculated using a set of simultaneous equations derived from the Beer-Lambert law. The DAR is then determined by the molar ratio of the drug to the antibody.[12][]

Conclusion: Selecting the Optimal Linker Strategy

The choice between a degradable and a non-degradable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, the nature of the payload, and the characteristics of the tumor.[5]

-

Degradable linkers are often favored for their versatility and the potential to induce a bystander effect, which can be crucial for overcoming tumor heterogeneity.[1][5] However, they may carry a higher risk of premature payload release, leading to potential off-target toxicity.[5]

-

Non-degradable linkers offer enhanced plasma stability and a generally better safety profile.[3][16] This makes them an attractive option for highly potent payloads or when a bystander effect is not desired or is likely to cause significant toxicity to surrounding healthy tissue.

Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through rigorous preclinical evaluation, encompassing in vitro and in vivo studies to carefully balance efficacy and safety. The continuous evolution of linker chemistry, including the development of novel cleavable and non-cleavable technologies, will undoubtedly continue to refine the design and improve the therapeutic potential of the next generation of antibody-drug conjugates.

References

- 1. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmiweb.com [pharmiweb.com]

- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates [pubmed.ncbi.nlm.nih.gov]

- 21. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. hoeford.com [hoeford.com]

- 25. benchchem.com [benchchem.com]

- 27. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 28. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mal-PEG4-VCP-NB for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. Within this domain, the Mal-PEG4-VCP-NB linker has emerged as a versatile and powerful tool, particularly in the development of Antibody-Drug Conjugates (ADCs) and pre-targeting strategies. This guide provides a comprehensive technical overview of the core features of this compound, detailing its mechanism of action, experimental protocols, and the functional significance of each of its components.

Core Components and Mechanism of Action

This compound is a heterobifunctional linker meticulously designed to provide a stable yet cleavable bridge between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. Its architecture allows for controlled drug release under specific physiological conditions, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The linker is composed of four key functional units: a Maleimide (B117702) group, a Polyethylene Glycol (PEG) spacer, a Valine-Citrulline-p-Aminobenzylcarbamate (VCP) cleavable peptide, and a Norbornene moiety.

-

Maleimide (Mal): This functional group serves as the primary conjugation handle for attaching the linker to the targeting protein. It reacts specifically with free thiol groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond. This reaction is highly efficient under physiological pH conditions (6.5-7.5).

-

Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the overall solubility and pharmacokinetic properties of the resulting conjugate. By increasing the hydrophilicity of the linker-drug complex, the PEG4 unit helps to prevent aggregation and can improve the in vivo circulation time of the ADC.

-

Valine-Citrulline-p-Aminobenzylcarbamate (VCP): This dipeptide-based motif is the enzymatically cleavable component of the linker. The Valine-Citrulline (Val-Cit) sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and high concentration of Cathepsin B lead to the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[2][] This cleavage event triggers a self-immolative cascade through the PAB spacer, ultimately releasing the payload in its active form.[1]

-

Norbornene (NB): The norbornene group is a strained alkene that functions as a dienophile in bioorthogonal chemistry. Specifically, it participates in a rapid and highly selective inverse electron demand Diels-Alder (IEDDA) reaction with a tetrazine.[4][5] This functionality opens up the possibility of a two-step "pre-targeting" approach to drug delivery.

Applications in Drug Delivery

The unique combination of functionalities within this compound allows for its application in two primary drug delivery strategies:

-

Conventional Antibody-Drug Conjugates: In this approach, a cytotoxic drug is first attached to the norbornene end of the linker (or another suitable position). The entire drug-linker construct is then conjugated to an antibody via the maleimide group. The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell's lysosomes, the VCP linker is cleaved by Cathepsin B, releasing the potent drug payload and inducing cell death.

-

Pre-targeting Strategies: This innovative approach separates the targeting and drug delivery steps. First, an antibody conjugated to the this compound linker (with the norbornene exposed) is administered. This antibody-linker conjugate is allowed to accumulate at the tumor site and clear from systemic circulation. Subsequently, a tetrazine-modified therapeutic agent is administered. The tetrazine rapidly and specifically reacts with the norbornene at the tumor site via the IEDDA click chemistry reaction.[5] This strategy can significantly reduce the systemic toxicity associated with highly potent drugs by concentrating them at the site of disease. The subsequent cleavage of the VCP linker by Cathepsin B then releases the drug within the tumor microenvironment.

Data Presentation

| Parameter | Typical Value/Range | Significance |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Represents the average number of drug molecules conjugated to a single antibody. Higher DARs can increase potency but may also lead to aggregation and faster clearance. |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Measures the concentration of the ADC required to inhibit the growth of 50% of target cancer cells in culture. Lower values indicate higher potency. |

| Plasma Stability (% Intact ADC) | > 85% after 7 days | Indicates the stability of the ADC in circulation. High stability is crucial to prevent premature drug release and off-target toxicity. |

| Cathepsin B Cleavage Rate (t1/2) | Minutes to a few hours | The half-life of the linker in the presence of Cathepsin B. A rapid cleavage rate ensures efficient drug release upon internalization into the target cell. |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the this compound linker.

Antibody-Linker Conjugation Protocol

This protocol describes the conjugation of the this compound linker to an antibody via maleimide-thiol chemistry.

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5). Ensure the buffer is free of thiols.

-

Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Add a 10- to 100-fold molar excess of TCEP to the antibody solution. The exact amount may require optimization to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the mixture for 20-30 minutes at room temperature to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

(Optional but Recommended) Remove excess TCEP using a desalting column or spin filtration to prevent it from reacting with the maleimide linker.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of the this compound-drug construct in an anhydrous organic solvent such as DMSO. Vortex to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the dissolved linker-drug solution to the reduced antibody solution. A 10- to 20-fold molar excess of the linker-drug is a recommended starting point.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically <10% v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-drug and any aggregates.

-

Characterize the purified ADC to determine the DAR using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

-

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the efficiency of drug release from the ADC in the presence of Cathepsin B.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified ADC (at a final concentration of, for example, 10 µM) with recombinant human Cathepsin B (e.g., 1 µM) in a cleavage buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

-

Prepare a control reaction without Cathepsin B to assess the stability of the ADC in the assay buffer.

-

-

Incubation:

-

Incubate the reactions at 37°C.

-

-

Sample Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction and quench the enzymatic reaction by adding a suitable quenching solution (e.g., a low pH buffer or an organic solvent).

-

Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the this compound linker.

Caption: Intracellular trafficking and cleavage of an ADC with a this compound linker.

Caption: Workflow of a pre-targeting drug delivery strategy using a norbornene-functionalized antibody and a tetrazine-drug conjugate.

Caption: A generalized experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate using a maleimide-containing linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protease-Cleavable Linkers in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protease-cleavable linkers, a critical component in the design of targeted drug delivery systems for oncology. By harnessing the dysregulated activity of proteases in the tumor microenvironment, these linkers enable the selective release of therapeutic payloads at the site of action, thereby enhancing efficacy and minimizing off-target toxicity.[][2][3] This document delves into the core principles of their design, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction: The Role of Proteases in the Tumor Microenvironment

The tumor microenvironment (TME) is characterized by the aberrant expression and activity of various classes of proteolytic enzymes, including cysteine, serine, and matrix metalloproteases (MMPs).[4][5][6] These proteases, such as cathepsins and MMPs, play crucial roles in tumor progression, invasion, and metastasis.[7][8] The elevated proteolytic activity in the TME, particularly within the acidic lysosomes of cancer cells, provides a unique opportunity for targeted drug delivery.[4][9] Protease-cleavable linkers are designed to be stable in systemic circulation but are selectively hydrolyzed by these tumor-associated proteases, ensuring that the cytotoxic payload is released preferentially at the tumor site.[][3][10]

Mechanism of Action of Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates (ADCs) represent a leading application of protease-cleavable linker technology.[11][12] The general mechanism involves a multi-step process that ensures targeted cell killing while limiting systemic exposure to the potent payload.

The process is as follows:

-

Binding and Internalization: The ADC binds to a specific antigen highly expressed on the surface of cancer cells.[9] This is followed by the internalization of the ADC-antigen complex, typically through a process called endocytosis.[9][13]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, cellular organelles rich in degradative enzymes and characterized by an acidic environment.[9][13]

-

Proteolytic Cleavage: Within the lysosome, overexpressed proteases, such as Cathepsin B, recognize and cleave the specific peptide sequence of the linker.[10][][15]

-

Payload Release: Cleavage of the linker, often followed by the breakdown of a self-immolative spacer like p-aminobenzyloxycarbonyl (PABC), liberates the active cytotoxic drug into the cytoplasm.[16][17]

-

Induction of Apoptosis: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule networks or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[9]

Some linkers are also designed for cleavage by extracellular proteases in the TME, which can induce a "bystander effect," where the released, membrane-permeable drug kills neighboring antigen-negative tumor cells.[2][17][18]

Figure 1. General mechanism of an antibody-drug conjugate with a protease-cleavable linker.

Key Proteases and Corresponding Linker Sequences

The selection of a protease and its corresponding cleavable peptide sequence is a critical design consideration for targeted drug conjugates.

-

Cathepsins: This family of proteases, particularly the cysteine protease Cathepsin B, is a primary target due to its high activity in the acidic environment of lysosomes and its overexpression in numerous cancer types.[8][]

-

Valine-Citrulline (Val-Cit): This is the most established and widely utilized cathepsin-cleavable linker.[][3][16] It is a key component in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin), Polivy®, and Padcev®.[11][16][19] The Val-Cit linker is designed for efficient intracellular cleavage by lysosomal proteases like Cathepsin B.[17]

-

Valine-Alanine (Val-Ala): Similar to Val-Cit, this dipeptide is also cleaved by Cathepsin B.[][20] It offers advantages such as improved hydrophilicity and stability compared to Val-Cit.[21] The FDA-approved ADC Zynlonta® utilizes a Val-Ala linker.[13]

-

Glutamic acid-Valine-Citrulline (EVCit): Developed to address the suboptimal stability of Val-Cit linkers in rodent plasma (due to cleavage by carboxylesterase Ces1c), the EVCit tripeptide linker shows improved plasma stability while maintaining susceptibility to enzymatic drug release.[16][22]

-

-

Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are zinc-containing endopeptidases that are overexpressed in the extracellular matrix of the TME.[7][8] They are primarily targeted for prodrugs designed to release their payload in the extracellular space.[8]

-

Legumain: This asparaginyl endopeptidase is another lysosomal protease that is upregulated in solid tumors, making it an attractive alternative to cathepsins for linker design.[4][23] Tripeptide sequences like Ala-Ala-Asn have been explored as legumain-sensitive linkers.[23]

Data Presentation: Comparative Analysis of Linkers

The choice of linker significantly impacts the stability, efficacy, and safety profile of a drug conjugate. The following tables summarize key quantitative data for commonly used protease-cleavable linkers.

Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Val-Cit | 2.5 | 13 | 190,000 | [24] |

| Val-Ala | 1.8 | 150 | 12,000 | [17] |

| Val-Lys | 12 | 110 | 110,000 | [17] |

| Val-Arg | 20 | 20 | 1,000,000 | [17] |

Note: Kinetic parameters can vary based on the full substrate structure and assay conditions.

Table 2: In Vivo Stability and Efficacy of ADCs with Different Linkers

| Linker | ADC | Mouse Model | Stability/Efficacy Finding | Reference |

|---|---|---|---|---|

| Val-Cit | F16-MMAE | A431 Carcinoma | Showed significant anticancer activity. | [17] |

| Val-Ala | F16-MMAE | A431 Carcinoma | Exhibited better performance and stability compared to Val-Cit. | [9][17] |

| Val-Lys | F16-MMAE | A431 Carcinoma | Less effective than Val-Ala and Val-Cit. | [17] |

| Val-Arg | F16-MMAE | A431 Carcinoma | Showed the fastest payload loss in vivo. | [17] |

| EVCit | Trastuzumab-MMAE | NCI-N87 Gastric | Greater treatment efficacy than Val-Cit variant due to improved stability in mice. | [22] |

| Non-cleavable | F16-MMAE | A431 Carcinoma | No anticancer activity observed, highlighting the need for cleavage. |[9][17] |

Table 3: FDA-Approved ADCs Utilizing Protease-Cleavable Linkers

| Trade Name | Antibody Target | Linker Type | Payload | Indication | Reference |

|---|---|---|---|---|---|

| Adcetris® | CD30 | Val-Cit | MMAE | Hodgkin Lymphoma | [19][25] |

| Polivy® | CD79b | Val-Cit | MMAE | Diffuse Large B-cell Lymphoma | [16][26] |

| Padcev® | Nectin-4 | Val-Cit | MMAE | Urothelial Cancer | [10][16] |

| Tivdak® | Tissue Factor | Val-Cit | MMAE | Cervical Cancer | [13][16] |

| Zynlonta® | CD19 | Val-Ala | PBD Dimer | Large B-cell Lymphoma |[13] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of protease-cleavable linkers.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PABC Linker

This protocol outlines a general approach for the synthesis of a common Val-Cit-PABC linker precursor.[3]

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin. Agitate the mixture for 2 hours. Confirm reaction completion with a Kaiser test. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of the citrulline residue.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH (3 eq) to the citrulline-functionalized resin using the same coupling procedure as in step 3.

-

PABC Spacer Attachment: After deprotecting the Fmoc group from valine, couple the p-aminobenzyl alcohol (PABC) moiety, often using a pre-activated derivative like p-nitrophenyl 4-(Fmoc-aminomethyl)phenyl carbonate.

-

Cleavage from Resin: Cleave the completed linker from the resin using a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours.

-

Purification: Precipitate the crude product in cold diethyl ether. Purify the linker by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protease Cleavage Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the kinetics of protease-mediated linker cleavage.

-

Reagent Preparation:

-

Prepare a stock solution of the linker-fluorophore conjugate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin) in DMSO.

-

Prepare a stock solution of the protease (e.g., human recombinant Cathepsin B) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the protease to the designated wells to a final concentration (e.g., 10 nM). Include control wells without the enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes to activate the enzyme.

-

Initiate the reaction by adding the linker-fluorophore substrate to all wells across a range of final concentrations (e.g., 1-200 µM).

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the released fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

Convert the rate of fluorescence increase (RFU/s) to the rate of substrate cleavage (µM/s) using a standard curve of the free fluorophore.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat.

-

Figure 2. Experimental workflow for the development and evaluation of a novel ADC linker.

Cathepsin B Signaling and Role in ADC Activation

Cathepsin B is synthesized as an inactive pro-enzyme and requires processing and an acidic environment for activation, which occurs within the endo-lysosomal pathway. This pathway is central to the mechanism of action for many ADCs.